

Application Notes and Protocols for PD 123319 Ditrifluoroacetate in Cell Culture

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Compound of Interest

Compound Name: PD 123319 ditrifluoroacetate

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Introduction

PD 123319 ditrifluoroacetate is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It is a crucial tool for investigating the physiological and pathophysiological roles of the AT2 receptor, which often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor. The AT2 receptor is involved in various cellular processes, including vasodilation, anti-inflammation, and inhibition of cell proliferation. These application notes provide detailed protocols for the preparation of PD 123319 ditrifluoroacetate solutions for use in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for **PD 123319 ditrifluoroacetate**.

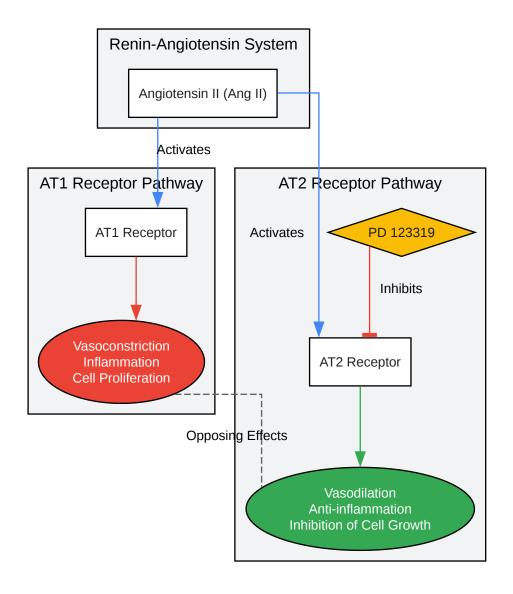


| Property | Value | Source(s) |
|---------------------|--|-----------|
| Molecular Weight | 736.67 g/mol | |
| Molecular Formula | C31H32N4O3·2CF3CO2H | |
| Purity | ≥98% | |
| IC₅₀ (AT2 Receptor) | 34 nM (rat adrenal tissue), 210 nM (rat brain) | |
| Solubility in Water | ≥ 36 mg/mL (48.87 mM), up to 100 mM | [1] |
| Solubility in PBS | 100 mg/mL (135.75 mM) | [1] |
| Solubility in DMSO | 100 mg/mL (196.61 mM) | [2] |

Signaling Pathway

The renin-angiotensin system (RAS) plays a critical role in cardiovascular homeostasis. The effects of its primary effector, Angiotensin II (Ang II), are mediated by two main receptor subtypes, AT1 and AT2. These two receptors often have opposing functions. The AT1 receptor is typically associated with vasoconstriction, inflammation, and cell proliferation, while the AT2 receptor is generally understood to counteract these effects, leading to vasodilation and inhibition of cell growth. PD 123319, as an AT2 receptor antagonist, blocks these protective effects, making it a valuable tool for studying the specific contributions of the AT2 receptor pathway.





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Figure 1: Opposing signaling pathways of AT1 and AT2 receptors.

Experimental Protocols Materials

- PD 123319 ditrifluoroacetate powder
- Sterile, deionized, and purified water (cell culture grade)
- Phosphate-buffered saline (PBS), sterile



- Dimethyl sulfoxide (DMSO), sterile (optional solvent)
- Sterile conical tubes (15 mL and 50 mL)
- Sterile serological pipettes
- 0.22 μm sterile syringe filters
- · Vortex mixer
- Ultrasonic bath (optional)

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration in cell culture medium.

Protocol for 10 mM Stock Solution in Water:

- Calculate the required mass: Based on the molecular weight of 736.67 g/mol, to prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 736.67 g/mol * (1000 mg / 1 g) = 7.37 mg
- Weigh the compound: Carefully weigh 7.37 mg of **PD 123319 ditrifluoroacetate** powder and place it in a sterile conical tube.
- Add solvent: Add 1 mL of sterile water to the tube.
- Dissolve the compound: Tightly cap the tube and vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1]
- Sterile filtration: Draw the solution into a sterile syringe, attach a 0.22 μm sterile syringe filter, and dispense the sterile stock solution into a new sterile tube. This step is crucial for preventing contamination of your cell cultures.[3]



• Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Preparation of Working Solutions

The working concentration of **PD 123319 ditrifluoroacetate** can vary depending on the cell type and experimental design. A concentration of 9.56 μ M has been used in studies with Human Umbilical Vein Endothelial Cells (HUVECs).[3] It is recommended to perform a doseresponse experiment to determine the optimal concentration for your specific application.

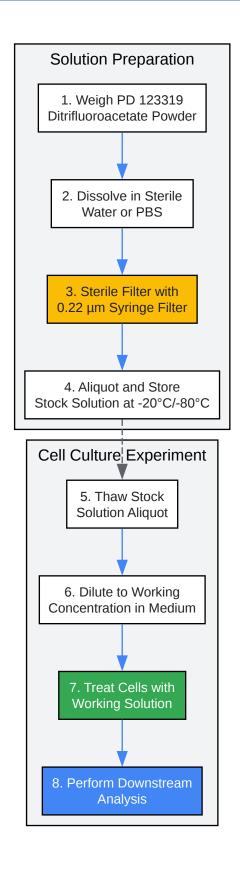
Protocol for Preparing a 10 µM Working Solution:

- Thaw the stock solution: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
- Dilute the stock solution: In a sterile tube, add the appropriate volume of the 10 mM stock solution to your pre-warmed cell culture medium. For example, to prepare 10 mL of a 10 μ M working solution:
 - Use the dilution formula: C₁V₁ = C₂V₂
 - \circ (10,000 μ M) * V₁ = (10 μ M) * 10 mL
 - \circ V₁ = 0.01 mL or 10 μ L
 - Add 10 μL of the 10 mM stock solution to 10 mL of cell culture medium.
- Mix and apply to cells: Gently mix the working solution and immediately add it to your cell cultures.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using **PD 123319 ditrifluoroacetate** in a cell culture experiment.





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Figure 2: Workflow for preparing and using PD 123319 solutions.



Citing this Document

When referencing this protocol, please cite the original research articles and manufacturer's data sheets from which this information was compiled.

Disclaimer: This protocol is intended for research use only. Please consult the relevant safety data sheets (SDS) before handling the compound. The optimal conditions may vary depending on the specific cell line and experimental setup. It is the responsibility of the end-user to validate the protocol for their specific application.

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